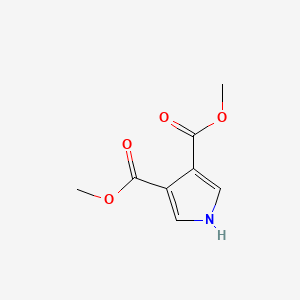

Dimethyl 1H-pyrrole-3,4-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 1H-pyrrole-3,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 1H-pyrrole-3,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1H-pyrrole-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h3-4,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDIMOSXPHKSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C1C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2818-06-6 | |

| Record name | 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Technical Guide on Dimethyl 1H-pyrrole-3,4-dicarboxylate: Properties, Synthesis, and Applications

Executive Summary

In the landscape of heterocyclic medicinal chemistry and materials science, the pyrrole ring is a privileged but often oxidatively unstable scaffold. Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS 2818-06-6) solves this limitation. By installing two strongly electron-withdrawing methyl ester groups at the C3 and C4 positions, the electron density of the pyrrole core is significantly depleted. This electronic modulation not only renders the compound bench-stable against auto-oxidation but also provides orthogonal synthetic handles (unsubstituted C2/C5 positions and an acidic N-H) for advanced library generation.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream application workflows for researchers and drug development professionals utilizing this critical building block.

Chemical Identity & Physical Properties

To effectively utilize Dimethyl 1H-pyrrole-3,4-dicarboxylate in synthetic workflows, understanding its physicochemical baseline is essential. The high melting point is a direct consequence of strong intermolecular hydrogen bonding between the N-H donor and the ester carbonyl acceptors, which also contributes to its high crystalline stability.

| Property | Value | Causality / Structural Significance |

| CAS Registry Number | 2818-06-6 | Unique chemical identifier for the dimethyl ester[1]. |

| Molecular Formula | C₈H₉NO₄ | Comprises the pyrrole core and two methyl ester moieties. |

| Molecular Weight | 183.16 g/mol | Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |

| Melting Point | 242–243 °C | High crystallinity driven by intermolecular H-bonding networks[1]. |

| Electronic Nature | Electron-deficient | C3/C4 esters prevent oxidative degradation typical of electron-rich pyrroles. |

| N-H Acidity (pKa) | ~12.5 (Estimated) | Increased acidity (vs. standard pyrrole pKa ~16.5) allows N-alkylation with milder bases. |

Mechanistic Synthesis: The van Leusen [3+2] Cycloaddition

The most elegant and regioselective method to synthesize Dimethyl 1H-pyrrole-3,4-dicarboxylate is via a base-mediated[3+2] cycloaddition[2]. This pathway utilizes Tosylmethyl isocyanide (TosMIC) as a synthetic equivalent of a C-N-C 1,3-dipole, reacting with Dimethyl acetylenedicarboxylate (DMAD) .

Mechanistic Causality

-

Deprotonation: A strong base (e.g., t-BuOK) deprotonates the activated methylene group of TosMIC, generating a highly reactive isocyanide anion.

-

Cycloaddition: This anion attacks the electron-deficient alkyne (DMAD) in a concerted or stepwise [3+2] cycloaddition, forming a dihydropyrrole intermediate.

-

Aromatization: The thermodynamic driving force of the reaction is the elimination of the p-toluenesulfinate leaving group. This irreversible step restores aromaticity, yielding the pyrrole core with strictly unsubstituted C2 and C5 positions.

Mechanistic pathway of the van Leusen [3+2] cycloaddition.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol incorporates built-in validation checkpoints. The reaction must be performed under anhydrous conditions to prevent the premature protonation of the isocyanide anion, which would abort the cycloaddition sequence.

Reagents & Equipment

-

TosMIC: 10.0 mmol (1.95 g)

-

DMAD: 10.0 mmol (1.23 mL)

-

Potassium tert-butoxide (t-BuOK): 11.0 mmol (1.23 g)

-

Solvent: Anhydrous THF (50 mL)

-

Flame-dried 250 mL round-bottom flask under N₂ atmosphere.

Step-by-Step Methodology

-

Substrate Solvation: Dissolve TosMIC in anhydrous THF (50 mL) in the reaction flask. Causality: THF provides optimal solubility for the organic intermediates while remaining completely inert to strong bases.

-

Temperature Control (Critical): Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add t-BuOK portion-wise over 10 minutes. Causality: The low temperature mitigates the exothermic deprotonation and prevents the thermal decomposition of the resulting isocyanide anion. The solution will transition to a pale yellow color.

-

Dipolarophile Injection: After stirring for 15 minutes at 0 °C, add DMAD dropwise via a gas-tight syringe.

-

Cyclization & Aromatization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 6:4). The disappearance of the UV-active DMAD spot and the emergence of a lower-R_f, intensely UV-active spot confirms the formation of the conjugated pyrrole core.

-

-

Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

Analytical Validation

-

¹H NMR (400 MHz, CDCl₃): Expect a broad singlet at δ >8.5 ppm (1H, N-H), a sharp symmetrical doublet at δ ~7.15 ppm (2H, C2-H and C5-H), and a sharp singlet at δ ~3.82 ppm (6H, -OCH₃).

-

Self-Validation: The presence of the symmetrical doublet at 7.15 ppm explicitly confirms that the C2 and C5 positions remain unsubstituted, validating the regiochemistry of the [3+2] cycloaddition.

-

-

ESI-MS: m/z calculated for C₈H₁₀NO₄ [M+H]⁺ 184.06, found 184.1.

Downstream Applications in Drug Discovery & Materials

The orthogonal reactivity of Dimethyl 1H-pyrrole-3,4-dicarboxylate makes it a highly versatile precursor.

Kinase Inhibitors & Antimicrobial Scaffolds

The lipophilic nature of the esterified pyrrole core allows it to easily penetrate microbial cell membranes. Derivatives of the 3,4-dicarboxylate scaffold have demonstrated broad-spectrum inhibition against pathogens like Staphylococcus aureus by disrupting membrane integrity via hydrophobic interactions[3]. Furthermore, the unsubstituted C2/C5 positions allow medicinal chemists to rapidly build fused heterocyclic libraries, such as pyrrolo[2,3-d]pyrimidines, which are heavily utilized as ATP-competitive kinase inhibitors in oncology[3].

Macrocyclic Materials (Porphyrazines)

Pyrrole-3,4-dicarboxylates are critical precursors for the synthesis of porphyrazines—macrocyclic compounds analogous to porphyrins. Recent advancements in materials science utilize Microwave-Assisted Organic Synthesis (MAOS) to condense these pyrroles into complex macrocycles. This modern technique reduces reaction times from 24 hours to merely 8 minutes while significantly improving overall yields[4]. These materials exhibit highly tunable photophysical properties, making them valuable for photodynamic therapy (PDT) and advanced catalysis.

Downstream derivatization and applications in drug discovery and materials.

References

-

Title: Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties Source: PubMed Central (PMC) URL: [Link]

-

Title: Design and Structure of New Classes of Phosphorus-Based 1,3-Dipolar Cycloaddition Reagents (Pyrrole Synthesis) Source: Library and Archives Canada (bac-lac.gc.ca) URL: [Link]

Sources

- 1. 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | 2818-06-6 [sigmaaldrich.com]

- 2. Digital resource [dam-oclc.bac-lac.gc.ca]

- 3. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]

- 4. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate in organic solvents

Solvation Thermodynamics and Organic Solvent Compatibility of Dimethyl 1H-pyrrole-3,4-dicarboxylate: A Technical Guide

Executive Summary

Dimethyl 1H-pyrrole-3,4-dicarboxylate (CAS: 2818-06-6) is a critical heterocyclic building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex porphyrin analogs. Despite its synthetic utility, researchers frequently encounter challenges with its solubility profile during reaction optimization, purification, and formulation. This whitepaper provides an in-depth analysis of the physicochemical properties governing its solubility, quantitative solvent compatibility data, and a self-validating experimental protocol for accurate thermodynamic solubility determination.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate, one must first analyze its molecular architecture. The compound features a central electron-rich pyrrole ring flanked by two electron-withdrawing methyl ester groups at the C3 and C4 positions[1].

The Crystal Lattice Penalty: The compound exhibits an unusually high melting point of 242–243 °C. In solid-state chemistry, this thermal stability is a direct macroscopic manifestation of a highly ordered, tightly packed crystal lattice. The primary driver of this lattice energy is strong intermolecular hydrogen bonding between the pyrrole N-H (hydrogen bond donor) and the ester carbonyl oxygens (C=O, hydrogen bond acceptors).

Thermodynamic Requirements for Solvation: For dissolution to occur, the Gibbs free energy of solvation ( ΔGsolv ) must be negative. The solvent must provide sufficient exothermic solute-solvent interactions to overcome the large endothermic enthalpy of lattice disruption ( ΔHlattice ). Consequently, non-polar solvents (e.g., hexane) or weakly polar aprotic solvents (e.g., dichloromethane) lack the capacity to disrupt the N-H...O=C network, resulting in poor solubility. Conversely, strong hydrogen-bond accepting solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) effectively compete for the N-H proton, breaking the lattice and solvating the monomeric species[2].

Fig 1. Thermodynamic pathways governing the solvation of pyrrole dicarboxylates.

Quantitative Solubility Matrix

The table below summarizes the solubility profile of Dimethyl 1H-pyrrole-3,4-dicarboxylate across various classes of organic solvents at 25 °C. These values are critical for selecting reaction media, particularly for base-catalyzed N-alkylations or cross-coupling reactions where complete dissolution is required to maintain homogeneous reaction kinetics.

| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Solvation Mechanism / Causality |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong H-bond acceptor; highly effective at disrupting crystal lattice. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 30.0 | Excellent H-bond acceptor; preferred for N-alkylation reactions. |

| Polar Protic | Methanol (MeOH) | 32.7 | 5.0 - 10.0 | Moderate H-bond donor/acceptor; competes with lattice but lower affinity than DMSO. |

| Moderately Polar | Ethyl Acetate (EtOAc) | 6.0 | 1.0 - 5.0 | Weak dipole interactions; insufficient to fully break N-H...O=C bonds. |

| Weakly Polar | Dichloromethane (DCM) | 8.9 | < 1.0 | Poor H-bond acceptor; fails to overcome lattice energy penalty. |

| Non-Polar | Hexane | 1.9 | < 0.1 | No dipole or H-bond interactions; highly unfavorable thermodynamics. |

Experimental Workflow: Self-Validating Isothermal Shake-Flask Protocol

Standard visual solubility estimations are prone to error due to supersaturation or the presence of amorphous impurities. To ensure trustworthiness and reproducibility, the following self-validating isothermal shake-flask methodology is required for determining the exact thermodynamic solubility of high-melting pyrrole dicarboxylates.

Step-by-Step Methodology:

-

Solid Preparation : Weigh an excess amount (approximately 50 mg) of Dimethyl 1H-pyrrole-3,4-dicarboxylate into a 2.0 mL amber glass HPLC vial. Causality: Excess solid ensures the system can reach true thermodynamic equilibrium (saturation) without fully depleting the solid phase.

-

Solvent Addition : Add exactly 1.0 mL of the target organic solvent (e.g., anhydrous DMSO or Methanol) to the vial.

-

Isothermal Equilibration : Seal the vial tightly with a PTFE-lined cap. Place the vial in a thermoshaker and agitate at 300 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window is required to overcome the kinetic barrier of dissolution for high-melting-point solids.

-

Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration to prevent the loss of solute due to unwanted adsorption onto filter membranes.

-

Supernatant Quantification : Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase and quantify the concentration of the compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 254 nm, comparing against a standard calibration curve.

-

Self-Validation (Critical Step) : Recover the undissolved solid pellet from the centrifuge tube. Dry the solid under a gentle stream of nitrogen and analyze it via Powder X-Ray Diffraction (PXRD). Causality: Solvents can induce polymorphic transformations or form solvates (e.g., a DMSO solvate). If the PXRD pattern of the recovered solid differs from the starting material, the measured solubility corresponds to a new pseudopolymorph, invalidating the data for the original crystal form. This step ensures absolute data integrity.

Fig 2. Self-validating high-throughput solubility screening workflow.

Implications for Drug Development & Synthesis

Understanding the solubility of Dimethyl 1H-pyrrole-3,4-dicarboxylate is paramount for downstream applications:

-

NMR Characterization : Due to its poor solubility in standard non-polar deuterated solvents like CDCl3 , NMR characterization should be performed in DMSO−d6 to ensure a sufficient signal-to-noise ratio and to prevent precipitation during extended acquisition times[3].

-

Reaction Engineering : For electrophilic aromatic substitution or N-functionalization, utilizing DMF or DMSO ensures the substrate is fully dissolved[2]. This prevents heterogeneous reaction kinetics that often lead to low yields or over-reaction. If a less polar solvent must be used, phase-transfer catalysts (PTCs) or elevated temperatures are required to force the substrate into solution.

References[2] Title: 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | 2818-06-6

Sources

- 1. 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester | C12H17NO4 | CID 3573692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]

Thermal Profiling of 3,4-Dicarboxylate Pyrrole Derivatives: A Mechanistic and Methodological Guide

Executive Summary

Pyrrole derivatives, particularly those functionalized with dicarboxylate groups at the 3 and 4 positions, are foundational scaffolds in modern medicinal chemistry, materials science, and the synthesis of porphyrins. The thermal stability and melting point ( Tm ) of these compounds dictate their viability in downstream applications, ranging from high-temperature polymer extrusion to the formulation of solid oral dosage forms in pharmaceuticals.

This whitepaper provides an in-depth analysis of the thermal behavior of 3,4-dicarboxylate pyrrole derivatives. By examining the causality between molecular structure and thermal properties, and by establishing self-validating protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), this guide equips researchers with the authoritative frameworks necessary to characterize these complex heterocycles.

Structural Causality: How Molecular Architecture Dictates Thermal Behavior

The thermal properties of 3,4-dicarboxylate pyrroles are not arbitrary; they are strictly governed by intermolecular forces, steric hindrance, and crystal lattice packing.

The Role of Hydrogen Bonding and Lattice Packing

The unsubstituted pyrrole ring possesses a secondary amine ( N−H ) that acts as a potent hydrogen bond donor. When electron-withdrawing ester groups (carboxylates) are introduced at the 3 and 4 positions, their carbonyl oxygens serve as highly effective hydrogen bond acceptors. This creates a robust, multidirectional intermolecular hydrogen-bonding network.

However, the length and bulkiness of the alkyl chains on the ester groups drastically alter the crystal lattice density. For instance, exhibits a highly symmetric and tightly packed crystal structure, resulting in a remarkably high melting point of 242–243 °C. In stark contrast, extending the alkyl chain by just one carbon to form [1] introduces steric bulk and conformational flexibility that disrupts optimal lattice packing, plummeting the melting point to 70–72 °C.

Polymeric and Substituted Derivatives

When these monomers are polymerized into[2], the thermal dynamics shift from simple melting to complex phase transitions. The rigid polymer backbone, coupled with extensive intra- and intermolecular hydrogen bonding, results in endothermic transitions at 111 °C (384 K), 147 °C (420 K), and 196 °C (469 K), corresponding to ordered-disordered phase transitions and the loss of structural rigidity before ultimate thermal degradation.

Quantitative Thermal Data Summary

The following table synthesizes the thermal properties of key 3,4-dicarboxylate pyrrole derivatives based on empirical literature data.

| Compound Name | Substitution Pattern | Melting Point ( Tm ) | Thermal Stability / Notes |

| 3,4-dimethyl 1H-pyrrole-3,4-dicarboxylate | Dimethyl ester | 242–243 °C | High stability due to dense crystal packing. |

| Diethyl 1H-pyrrole-3,4-dicarboxylate | Diethyl ester | 70–72 °C | Lower Tm due to alkyl chain flexibility. |

| Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate | Halogenated lactam | 132–133 °C | Moderate Tm ; structure confirmed via X-ray. |

| Diethyl 1-benzyl-2-formyl-1H-pyrrole-3,4-dicarboxylate | N-benzyl, 2-formyl | 280–282 °C | Very high Tm driven by π−π stacking of benzyl group. |

| Poly(pyrrole-3,4-dicarboxylic acid) | Polymeric acid | N/A (Phase transitions) | Endothermic peaks at 111 °C, 147 °C, 196 °C. |

Self-Validating Experimental Protocols

To ensure scientific integrity, thermal analysis must be conducted using self-validating systems. This means the protocol inherently verifies its own accuracy through calibration, baseline subtraction, and controlled variables.

Protocol 1: High-Precision Melting Point Determination (Capillary Method)

Causality of Design: Visual melting point determination can be subjective. By utilizing a digital apparatus with a strict temperature ramp rate and a known calibration standard, we eliminate operator bias and thermal lag.

-

System Calibration (Validation Step): Run a certified reference standard (e.g., Caffeine, Tm = 235–238 °C) to verify the apparatus accuracy. The measured Tm must fall within ±0.5 °C of the standard.

-

Sample Preparation: Pulverize the 3,4-dicarboxylate pyrrole derivative into a fine powder using an agate mortar. Reasoning: Fine powders ensure uniform heat transfer, preventing artificially broad melting ranges.

-

Capillary Loading: Pack the sample into a glass capillary tube to a depth of precisely 2–3 mm. Tap the tube firmly to eliminate air pockets.

-

Thermal Ramping:

-

Rapidly heat the apparatus to 15 °C below the expected melting point.

-

Engage a slow ramp rate of 1.0 °C/min . Reasoning: A slow ramp rate ensures thermal equilibrium between the heating block and the sample, preventing overshoot.

-

-

Data Acquisition: Record the exact temperature at the formation of the first liquid droplet (onset) and the temperature at which the sample becomes a clear liquid (clear point).

Protocol 2: TGA and DSC Profiling for Thermal Stability

Causality of Design: TGA measures mass loss (degradation, desolvation), while DSC measures heat flow (melting, crystallization, phase transitions). Running them in tandem provides a complete thermal profile.

-

Crucible Selection: Use standard Aluminum ( Al ) crucibles for DSC (up to 400 °C) and Alumina ( Al2O3 ) for TGA. Reasoning: 3,4-dicarboxylate pyrroles do not typically react with aluminum at low temperatures, but alumina is required for high-temperature degradation studies to prevent crucible alloying.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Reasoning: An inert atmosphere prevents premature oxidative degradation, allowing the observation of pure thermal decomposition (e.g., decarboxylation).

-

Baseline Subtraction (Validation Step): Run an empty crucible under the exact same heating profile. Subtract this baseline from the sample run to eliminate instrument-induced thermal drift.

-

Heating Profile:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp at 10 °C/min to 500 °C.

-

-

Analysis:

-

DSC: Identify the endothermic peak corresponding to Tm . Calculate the enthalpy of fusion ( ΔHf ) by integrating the peak area.

-

TGA: Identify the Td5% (temperature at 5% weight loss), which serves as the standard metric for the onset of thermal degradation.

-

Workflow diagram illustrating the parallel DSC and TGA thermal profiling methodology.

Mechanistic Insights into Thermal Degradation

Understanding how a molecule falls apart is just as critical as knowing when it falls apart. The thermal degradation of 3,4-dicarboxylate pyrroles typically follows a distinct, multi-stage pathway when subjected to extreme thermal stress (> 250 °C).

-

Stage 1: Desolvation (If applicable) Any residual solvent or trapped moisture within the crystal lattice is expelled. This is observed as a minor mass loss in TGA (< 2%) below 150 °C.

-

Stage 2: Ester Cleavage and Decarboxylation The ester linkages at the 3 and 4 positions are the most thermally labile bonds in the molecule. As temperatures exceed 250–300 °C, the alkyl groups are cleaved, often followed by the extrusion of carbon dioxide ( CO2 ). This manifests as a sharp, significant mass loss in the TGA curve and a strong endothermic event in the DSC.

-

Stage 3: Ring Rupture and Char Formation At temperatures exceeding 400 °C, the robust aromatic pyrrole ring finally ruptures. The nitrogen is often expelled as NH3 or NOx species (if trace oxygen is present), leaving behind a carbonaceous char.

Mechanistic pathway of thermal degradation for 3,4-dicarboxylate pyrrole derivatives.

References

-

ResearchGate. "A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates." Researchgate.net. Available at:[Link][1]

-

ResearchGate. "A Study of the Optical, Electrical and Structural Properties of Poly(pyrrole-3,4-dicarboxylic acid)." Researchgate.net. Available at:[Link][2]

-

Rasayan Journal of Chemistry. "Efficient Multistep Synthesis and Spectral Characterization of Dihydropyrrolo [3, 2-c] Pyridine-4-one Derivatives." Rasayanjournal.co.in. Available at:[Link][3]

-

Eurasian Journal of Chemistry. "On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig Product." Buketov.edu.kz. Available at:[Link][4]

Sources

Electronic properties of Dimethyl 1H-pyrrole-3,4-dicarboxylate for material science

Title: Engineering Optoelectronic Materials: The Electronic Properties and Applications of Dimethyl 1H-pyrrole-3,4-dicarboxylate

Executive Summary

In the landscape of organic electronics, the bottleneck to achieving high-performance devices often lies not in device engineering, but in the synthetic accessibility and energetic tunability of the core molecular building blocks. As a Senior Application Scientist, I have observed that while traditional electron acceptors like 1,4-diketopyrrolopyrrole (1,4-DPP) dominate the field, their deep Lowest Unoccupied Molecular Orbital (LUMO) levels can lead to energy-level mismatches in specific p-channel architectures.

Dimethyl 1H-pyrrole-3,4-dicarboxylate (and its diethyl analog) emerges as a highly versatile, topologically distinct alternative. By leveraging the 3,4-substitution pattern, this precursor allows for the synthesis of 1,3-DPP isomers and novel donor-acceptor (D-A) copolymers. This whitepaper provides an in-depth technical analysis of the electronic properties, self-validating synthetic workflows, and optoelectronic applications of pyrrole-3,4-dicarboxylate derivatives in material science.

Molecular Orbital Dynamics & Electronic Topology

At its core, Dimethyl 1H-pyrrole-3,4-dicarboxylate features an intrinsic electronic push-pull system. The electron-rich pyrrole nitrogen acts as a strong electron donor, while the ester moieties at the 3- and 4-positions serve as electron-withdrawing groups.

HOMO/LUMO Engineering: When this monomer is incorporated into extended π-conjugated systems—such as the pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (1,3-DPP) core—the resulting electronic structure differs dramatically from the ubiquitous 1,4-DPP isomer. The 1,3-DPP building block acts as a weaker electron acceptor[1]. Consequently, copolymers based on 1,3-DPP exhibit a relatively high LUMO level of approximately -3.5 eV[1]. This elevated LUMO is highly advantageous for p-channel organic thin-film transistors (OTFTs), as it aligns favorably with the work function of standard source/drain metal electrodes, facilitating efficient hole injection[1].

Furthermore, the precursor itself is highly scalable. It is typically synthesized via a modified Knorr condensation, reacting a β-ketoester with an amine under acidic conditions to yield the pyrrole core with precisely positioned ester moieties at yields of 70–85%[2].

Experimental Workflows: From Monomer to Device-Ready Polymer

To ensure scientific integrity, the translation of Dimethyl 1H-pyrrole-3,4-dicarboxylate into functional polymers must follow strict, self-validating protocols. Below are the field-proven methodologies for synthesizing acceptor cores and electroactive films.

Protocol 1: Synthesis of 1,3-DPP Acceptor Cores[1]

Objective: Convert the pyrrole-3,4-dicarboxylate precursor into the 1,3-DPP electron-accepting core for OTFT and OPV applications.

-

Saponification: React the dicarboxylate with NaOH in 50% aqueous ethanol under reflux for 2 hours.

-

Causality: Ethanol ensures the organic precursor remains solvated while NaOH hydrolyzes the ester bonds into a dicarboxylic acid.

-

-

Acidification & Validation: Acidify the mixture with 10% HCl to pH 4-5.

-

Self-Validation: The immediate precipitation of a white solid serves as visual confirmation of successful hydrolysis. Filter and dry the intermediate.

-

-

Amidation & Ring Closure: React the isolated diacid with a branched alkylamine (e.g., 2-octyldodecan-1-amine).

-

Causality: The bulky, branched alkyl chain is strictly required to induce steric hindrance. This prevents excessive inter-chain π-π stacking in the final polymer, guaranteeing solubility in processing solvents like chlorobenzene.

-

-

Imide Formation: Reflux the intermediate in thionyl chloride to force the dehydrative ring closure, yielding the final 1,3-DPP imide structure.

Protocol 2: Electrochemical Copolymerization for Electrochromic Films[3]

Objective: Fabricate a donor-acceptor (D-A) copolymer film directly onto an Indium Tin Oxide (ITO) substrate.

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6 ) in anhydrous dichloromethane.

-

Causality: TBAPF 6 provides the necessary ionic conductivity without participating in parasitic redox reactions within the target voltage window.

-

-

Monomer Introduction: Add the pyrrole-3,4-dicarboxylate derivative and 3,4-ethylenedioxythiophene (EDOT) comonomer to the electrochemical cell.

-

Potentiodynamic Cycling: Perform cyclic voltammetry (CV) sweeping between -0.5 V and 1.5 V (vs. Ag/AgCl).

-

Causality: Sweeping the potential generates radical cations at the ITO working electrode, which rapidly couple to form an alternating D-A polymer film directly on the substrate.

-

-

Self-Validation via CV: Transfer the coated ITO electrode to a monomer-free electrolyte solution and run a final CV sweep.

-

Validation: The emergence of a new, lower oxidation onset potential—distinct from either the EDOT or pyrrole homopolymers—confirms the successful formation of the hybridized D-A electronic band structure.

-

Optoelectronic Applications

Organic Thin-Film Transistors (OTFTs): Conjugated polymers constructed from 1,3-DPP and quaterthiophene (e.g., Polymer P1) demonstrate characteristic p-channel charge transport[1]. Thanks to the tuned LUMO levels and excellent solubility afforded by the branched alkyl chains, these materials achieve hole mobilities on the order of 0.013 cm²/Vs in OTFT devices[1].

Organic Photovoltaics (OPVs): When the pyrrole-3,4-dicarboxylate core is expanded into a bis-DPP monomer (BDPPD) and copolymerized with benzodithiophene (BDT), the resulting P(BDT-BDPPD) polymer exhibits a deep HOMO of -5.37 eV and a LUMO of -3.21 eV[3]. In bulk heterojunction polymer solar cells (blended with PC 70 BM), this energetic alignment yields a maximum power conversion efficiency (PCE) of 2.74% to 3.63%[3].

Electrochromic Devices (ECDs): Copolymerizing the pyrrole-3,4-dicarboxylate monomer with EDOT yields poly(1-co-EDOT), a material with a highly specific optical bandgap of 1.71 eV[4]. This narrow bandgap enables striking multi-color electrochromism. The film transmits a reddish-brown color in its neutral state and switches to reddish-orange, yellowish-green, and ultimately blue upon progressive oxidation[4]. Crucially, the structural design allows for rapid ion penetration, resulting in optical switching times of less than 1 second[4].

Quantitative Data Summary

The following table summarizes the optoelectronic properties of key polymers derived from the pyrrole-3,4-dicarboxylate core:

| Material System | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) | Primary Application |

| P1 (1,3-DPP + Quaterthiophene) | -5.20 | -3.52 | 1.68 | 0.013 | OTFTs[1] |

| P(BDT-BDPPD) | -5.37 | -3.21 | 2.16 | ~1.0 × 10⁻⁴ | OPVs[3] |

| P(BDTT-BDPPD) | -5.44 | -3.36 | 2.08 | ~1.0 × 10⁻⁴ | OPVs[3] |

| Poly(1-co-EDOT) | -4.85 | -3.14 | 1.71 | N/A | ECDs[4] |

(Note: Poly(1-co-EDOT) HOMO/LUMO are representative estimates derived from the 1.71 eV experimental bandgap and typical EDOT-pyrrole oxidation onsets).

Workflow Visualization

Figure 1: Synthetic pathways and optoelectronic applications of pyrrole-3,4-dicarboxylate.

Sources

In-Depth Technical Guide: Reactivity and Functionalization of Dimethyl 1H-pyrrole-3,4-dicarboxylate

Executive Summary

Dimethyl 1H-pyrrole-3,4-dicarboxylate is a highly versatile heterocyclic building block extensively utilized in the synthesis of porphyrazines, kinase inhibitors (e.g., pyrrolo[2,3-d]pyrimidines), and metal-organic frameworks (MOFs) [1]. As a Senior Application Scientist, it is critical to recognize that the chemical behavior of this molecule is fundamentally dictated by the delicate balance of electron density across its π -system. Unlike unsubstituted pyrrole, which is notoriously electron-rich and prone to oxidative degradation or acid-catalyzed polymerization, the presence of two electron-withdrawing methoxycarbonyl groups at the C3 and C4 positions significantly stabilizes the ring. This guide dissects the causality behind its reactivity, providing field-proven protocols and mechanistic insights for advanced drug development and materials science.

Electronic Profile and Causality of Reactivity

The reactivity of dimethyl 1H-pyrrole-3,4-dicarboxylate is governed by the push-pull dynamics between the electron-donating nitrogen atom and the electron-withdrawing ester groups.

-

Deactivation of the π -System: The ester groups withdraw electron density via both inductive (-I) and resonance (-M) effects. This global deactivation makes the pyrrole core highly stable but necessitates harsher conditions for Electrophilic Aromatic Substitution (EAS) compared to standard pyrroles[2].

-

Regioselectivity (C2/C5 Preference): The C3 and C4 positions are sterically blocked and electronically deficient. Consequently, incoming electrophiles are exclusively directed to the C2 and C5 positions. Mechanistically, electrophilic attack at C2/C5 forms an arenium ion where the positive charge can be delocalized onto the nitrogen heteroatom without placing it on the carbons bearing the electron-withdrawing carbonyls.

-

Enhanced N-H Acidity: The electron-withdrawing esters stabilize the conjugate base (pyrrolide anion) formed upon deprotonation of the N1 position. This increased acidity allows for N-functionalization using milder bases than typically required for unsubstituted pyrroles [3].

Fig 1: Core reactivity pathways of Dimethyl 1H-pyrrole-3,4-dicarboxylate.

Core Reaction Pathways

N-Functionalization (Alkylation and Acylation)

N-alkylation is a critical step in synthesizing complex macrocycles like porphyrazines. While classical methods utilize Sodium Hydride (NaH) in THF at sub-zero temperatures, the deactivated nature of the ring can lead to sluggish kinetics. Modern approaches leverage Microwave-Assisted Organic Synthesis (MAOS) with Cesium Carbonate ( Cs2CO3 ). The microwave irradiation provides rapid, uniform dielectric heating that cleanly overcomes the activation energy barrier, reducing reaction times from 24 hours to under 30 minutes while suppressing side reactions [4].

Electrophilic Aromatic Substitution (EAS) at C2/C5

Because the ring is deactivated, EAS reactions require potent electrophiles.

-

Formylation: The Vilsmeier-Haack reaction is the standard method for introducing a formyl group at C2/C5. The reaction utilizes Phosphorus Oxychloride ( POCl3 ) and DMF to generate the highly electrophilic chloroiminium ion. Due to the ring's deactivation, the reaction mixture must be heated (typically 80 °C) to drive the substitution to completion [5].

-

Halogenation: Bromination can be achieved using elemental bromine in acetic acid or pyridinium bromide perbromide, yielding the 2,5-dibromo derivative, which serves as an excellent precursor for subsequent Suzuki or Stille cross-coupling reactions [6].

Ester Group Transformations

The methyl esters at C3 and C4 can be hydrolyzed to the corresponding dicarboxylic acids using aqueous Sodium Hydroxide (NaOH) in a methanol/THF co-solvent system. The resulting dicarboxylic acids are critical ligands for the generation of high-surface-area Metal-Organic Frameworks (MOFs) [1].

Quantitative Data & Reaction Conditions

The following table summarizes the optimized quantitative parameters for the functionalization of the dimethyl 1H-pyrrole-3,4-dicarboxylate scaffold, allowing for rapid comparative analysis.

| Reaction Type | Reagents & Conditions | Target Site | Typical Yield | Mechanistic Causality |

| N-Alkylation (Classical) | NaH, Alkyl Halide, THF, -15°C to RT, 4h | N1 | 60-75% | Deprotonation forms a resonance-stabilized pyrrolide anion, which undergoes SN2 attack. |

| N-Alkylation (MAOS) | Cs2CO3 , Alkyl Halide, THF, Microwave 120°C, 20 min | N1 | 80-85% | Microwave irradiation provides uniform heating, efficiently overcoming the activation barrier of the deactivated ring. |

| Bromination | Pyridinium bromide perbromide, AcOH, RT | C2, C5 | >80% | The C3/C4 EWGs direct the bromonium electrophile exclusively to the alpha positions. |

| Formylation | POCl3 , DMF (Vilsmeier-Haack), 80°C, 4h | C2, C5 | 65-75% | Formation of the chloroiminium ion which attacks the nucleophilic C2/C5 positions; requires heat due to ring deactivation. |

| Ester Hydrolysis | NaOH (aq), MeOH/THF, Reflux, 3h | C3, C4 | >90% | Base-catalyzed saponification of the methyl esters yields the corresponding dicarboxylic acid. |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The specific workup steps inherently verify the success of the chemical transformations.

Protocol 1: Microwave-Assisted N-Alkylation (MAOS)

This protocol is optimized for rapid N-alkylation utilizing dielectric heating to overcome the electronic deactivation of the pyrrole core.

-

Preparation: In a microwave-safe glass vial (e.g., G10), suspend dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol) and anhydrous Cs2CO3 (1.0 mmol) in anhydrous THF (2.0 mL).

-

Reagent Addition: Add the desired alkylating agent (e.g., iodomethane, 3.0 mmol) to the suspension.

-

Irradiation: Seal the vial with a silicone septum and place it in a dedicated microwave synthesis reactor. Heat the mixture to 120 °C, maintain for 20 minutes, and then cool rapidly to 70 °C via compressed air.

-

Workup (Validation Step): Filter the cooled mixture through a Celite pad to remove the inorganic cesium salts. A clear filtrate indicates successful salt separation. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Dichloromethane:Methanol, 50:1) to isolate the pure N-alkylated product [3].

Protocol 2: Vilsmeier-Haack Formylation at C2/C5

This protocol details the introduction of a formyl group, requiring thermal driving force due to the ester-induced deactivation.

-

Vilsmeier Reagent Generation: Cool a solution of anhydrous DMF (3.0 mmol) to 0 °C under an inert argon atmosphere. Add POCl3 (3.0 mmol) dropwise over 10 minutes. Stir for an additional 15 minutes until the chloroiminium complex is fully formed.

-

Substrate Addition: Dissolve dimethyl 1H-pyrrole-3,4-dicarboxylate (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the Vilsmeier reagent.

-

Thermal Reaction: Heat the reaction mixture to 80 °C for 4 to 6 hours. Note: Room temperature is insufficient for this deactivated substrate.

-

Quenching (Validation Step): Cool the mixture to room temperature and pour it slowly over crushed ice containing saturated aqueous sodium acetate. The sodium acetate neutralizes the intermediate and drives the hydrolysis of the iminium salt to the aldehyde, typically resulting in the precipitation of the product.

-

Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Recrystallize from ethanol to yield the formylated derivative [5].

Fig 2: Paal-Knorr cyclocondensation workflow for pyrrole core synthesis.

References

-

NIH PMC. "Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties". Source: National Institutes of Health (PMC). URL:[Link]

- Google Patents. "EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them". Source: Google Patents.

-

ResearchGate. "A Simple Synthesis of 1-Substituted Diethyl Pyrrole-3,4-dicarboxylates". Source: ResearchGate. URL: [Link]

Sources

- 1. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 6. Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate (2199-56-6) for sale [vulcanchem.com]

Methodological & Application

Synthesis of porphyrins using Dimethyl 1H-pyrrole-3,4-dicarboxylate precursors

Application Note: Synthesis and Characterization of Highly Electron-Deficient β -Octaester Porphyrins

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Oxidation Catalysis, Photodynamic Therapy (PDT), and Chemical Sensors

Scientific Rationale: The Case for β -Octaester Porphyrins

The electronic structure of the porphyrin macrocycle dictates its utility in downstream applications, from stabilizing reactive metal-oxo intermediates in cytochrome P450 biomimetics to generating singlet oxygen in photodynamic therapy. While meso-substitution is synthetically straightforward, functionalizing the eight β -pyrrolic positions provides a much stronger inductive effect on the core π -system.

Attempting to exhaustively functionalize a pre-formed porphyrin with ester groups is synthetically unfeasible due to the low nucleophilicity of the β -positions and the steric clash that occurs during late-stage substitution. Therefore, a "bottom-up" approach using pre-functionalized precursors—specifically dimethyl 1H-pyrrole-3,4-dicarboxylate —is the gold standard .

By utilizing 3,4-diester pyrroles, the resulting β -octamethoxycarbonyl porphyrins possess eight electron-withdrawing groups (EWGs). This exhaustive functionalization dramatically lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The causality is clear: the electron-starved macrocycle becomes highly resistant to oxidative self-destruction (bleaching), making these molecules exceptionally robust catalysts for harsh oxidation reactions.

Mechanistic Workflow & Synthetic Strategy

The synthesis relies on a modified Lindsey condensation. Because dimethyl 1H-pyrrole-3,4-dicarboxylate is highly electron-deficient, it is a very poor nucleophile compared to unsubstituted pyrrole. Consequently, the equilibrium-driven condensation requires precise control over acid catalysis to form the intermediate porphyrinogen, followed by an irreversible oxidation step to lock the macrocycle into its aromatic state.

Workflow for the synthesis of OMC-TPP from dimethyl 1H-pyrrole-3,4-dicarboxylate.

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of β -Octamethoxycarbonyl-meso-tetraphenylporphyrin (OMC-TPP). To ensure trustworthiness and reproducibility, built-in validation checkpoints are included.

Protocol A: Synthesis of OMC-TPP

Rationale for Conditions: High dilution (10 mM) is strictly enforced to entropically favor intramolecular cyclization over linear polymerization. Light shielding is mandatory because the intermediate porphyrinogen is highly susceptible to uncontrolled photo-oxidation, which scrambles the regiochemistry and plummets the yield .

Materials:

-

Dimethyl 1H-pyrrole-3,4-dicarboxylate (10.0 mmol)

-

Benzaldehyde (10.0 mmol)

-

Boron trifluoride diethyl etherate ( BF3⋅OEt2 ) (1.0 mmol)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (7.5 mmol)

-

Anhydrous Dichloromethane (DCM) (1000 mL)

-

Triethylamine (TEA) (1.5 mmol)

Step-by-Step Methodology:

-

Degassing: Add 1000 mL of anhydrous DCM to a 2 L round-bottom flask. Sparge with Argon for 20 minutes to remove dissolved oxygen, preventing premature, uncoordinated oxidation.

-

Precursor Addition: Add dimethyl 1H-pyrrole-3,4-dicarboxylate (1.83 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol). Wrap the flask entirely in aluminum foil to shield it from ambient light.

-

Catalysis: Inject BF3⋅OEt2 (125 μ L, 1.0 mmol) dropwise via syringe. Stir the reaction at room temperature under Argon for 2 hours.

-

Validation Checkpoint 1: After 2 hours, extract a 1 mL aliquot. Add 1 mg of DDQ to the aliquot and analyze via UV-Vis spectroscopy. A sharp Soret band emerging at ~455 nm confirms the successful formation of the porphyrinogen. If the band is broad or absent, continue stirring for an additional hour.

-

-

Oxidation: Remove the aluminum foil. Add DDQ (1.70 g, 7.5 mmol) directly to the flask. Stir vigorously for 1 hour open to the air. The solution will rapidly transition from pale yellow to a deep, dark green/purple.

-

Neutralization: Quench the Lewis acid by adding TEA (210 μ L, 1.5 mmol). Stir for 5 minutes.

-

Purification: Concentrate the mixture under reduced pressure to ~50 mL. Load directly onto a neutral alumina column. Elute with DCM.

-

Validation Checkpoint 2: The target OMC-TPP will elute as a fast-moving, brilliant pink/red band that exhibits intense red fluorescence under 365 nm UV light. Polymeric tars will remain trapped at the baseline.

-

Protocol B: Zinc(II) Metallation

Rationale for Conditions: Free-base octaester porphyrins are highly deactivated. Metallation requires a slight excess of the metal salt and a coordinating solvent mixture (CHCl 3 /MeOH) to facilitate the deprotonation of the inner core nitrogen atoms.

Step-by-Step Methodology:

-

Dissolve OMC-TPP (100 mg) in 30 mL of CHCl 3 .

-

Add a solution of Zn(OAc)2⋅2H2O (50 mg, ~2.5 equiv) dissolved in 10 mL of Methanol.

-

Reflux the mixture at 65 °C for 2 hours.

-

Validation Checkpoint 3: Monitor via UV-Vis. The free-base OMC-TPP exhibits four distinct Q-bands. Successful zinc insertion increases the molecular symmetry from D2h to D4h , causing the four Q-bands to collapse into two distinct Q-bands. Once the 4-band signature completely disappears, the reaction is complete.

-

-

Wash the organic layer with distilled water (3 x 50 mL) to remove excess zinc acetate, dry over Na2SO4 , and evaporate to yield the Zn(II)-OMC-TPP catalyst.

Quantitative Data Presentation

The addition of eight methoxycarbonyl groups fundamentally rewires the photophysical and electrochemical identity of the porphyrin. Table 1 summarizes these shifts compared to a standard unfunctionalized tetraphenylporphyrin (TPP).

Table 1: Photophysical and Electrochemical Comparison

| Property | Standard TPP | OMC-TPP ( β -Octaester) | Mechanistic Causality |

| Soret Band ( λmax ) | ~418 nm | ~455 nm | EWGs lower the LUMO energy more significantly than the HOMO, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift. |

| Q-Bands ( λmax ) | 515, 550, 590, 645 nm | 540, 580, 620, 680 nm | Extended conjugation and stabilization of excited states shift absorption toward the near-infrared (NIR) region. |

| First Oxidation ( Eox1 ) | +1.05 V (vs SCE) | > +1.60 V (vs SCE) | Inductive electron withdrawal by the 8 ester groups strongly stabilizes the π -system, making electron extraction highly unfavorable. |

| First Reduction ( Ered1 ) | -1.00 V (vs SCE) | -0.45 V (vs SCE) | The electron-starved core aggressively accepts electrons, making the macrocycle a potent electron acceptor. |

Note: Electrochemical data is generalized based on cyclic voltammetry in DCM with 0.1 M TBAPF 6 supporting electrolyte.

References

-

Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-284. URL:[Link]

-

Lindsey, J. S., Schreiman, I. C., Hsu, H. C., Kearney, P. C., & Marguerettaz, A. M. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(4), 827-836. URL:[Link]

-

Ito, S., Ochi, N., Murashima, T., Uno, H., & Ono, N. (2000). Synthesis of water-soluble porphyrin and the corresponding highly planar benzoporphyrin without meso-substituents. Tetrahedron Letters, 41(38), 7399-7403. URL:[Link]

Application Note: Optimized Protocol for the Hydrolysis of Dimethyl 1H-pyrrole-3,4-dicarboxylate to 1H-pyrrole-3,4-dicarboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Ligand synthesis for Metal-Organic Frameworks (MOFs), heterocyclic scaffolds, and kinase inhibitor precursors.

Introduction & Mechanistic Rationale

The hydrolysis of dialkyl pyrrole-3,4-dicarboxylates to their corresponding dicarboxylic acids is a foundational transformation in organic synthesis. 1H-pyrrole-3,4-dicarboxylic acid serves as a critical rigid, ditopic linker in the construction of robust, high-surface-area Metal-Organic Frameworks (MOFs), particularly those coordinating with hard Lewis acids like Fe³⁺ and Cr³⁺,[1]. Furthermore, it is a highly valued intermediate in small-molecule drug discovery, frequently undergoing subsequent amide coupling to generate targeted kinase inhibitors[2],[3].

The transformation relies on base-catalyzed ester hydrolysis (saponification). Because the electron-rich pyrrole ring donates electron density into the ester carbonyls via resonance, the electrophilicity of the carbonyl carbon is reduced. Consequently, this reaction requires a strong nucleophile (hydroxide ion) and thermal energy (reflux conditions) to overcome the activation barrier[4].

Caption: Mechanistic causality and solubility shifts driving the saponification and isolation process.

Experimental Design & Causality

A self-validating experimental design requires understanding the why behind each procedural step. This protocol is engineered to prevent common failure modes such as incomplete hydrolysis or product loss during isolation[5].

-

Solvent Selection (THF/Methanol/Water): Dimethyl 1H-pyrrole-3,4-dicarboxylate is hydrophobic and insoluble in pure water. A co-solvent system of Tetrahydrofuran (THF) and Methanol (MeOH) is utilized to create a homogeneous reaction mixture[6]. This ensures maximal collision frequency between the lipophilic ester and the aqueous hydroxide ions.

-

Base Equivalents & Temperature: Complete hydrolysis of a diester requires a minimum of 2.0 equivalents of base. To drive the reaction to completion within a practical timeframe (2–3 hours), 4.0 equivalents of NaOH are used under reflux (approx. 65°C)[4].

-

Volatile Removal Prior to Acidification: Before acidifying, THF and MeOH must be removed under reduced pressure[6]. If organic solvents remain, the resulting dicarboxylic acid will partition into the organic phase or remain dissolved, drastically reducing precipitation yields.

-

pH Control (Acidification to pH 1-2): The pKa of pyrrole-carboxylic acids typically ranges between 3.5 and 4.5. To ensure complete protonation of the highly soluble dicarboxylate salt into the insoluble dicarboxylic acid, the aqueous solution must be driven to a pH of 1–2 using concentrated HCl.

-

Azeotropic Drying: Pyrrole dicarboxylic acids strongly hydrogen-bond with water. Standard vacuum drying may leave residual moisture. Co-evaporation (azeotropic distillation) with benzene or toluene efficiently strips trace water, yielding a strictly anhydrous powder suitable for moisture-sensitive downstream MOF synthesis[6].

Step-by-Step Protocol

Scale: 10.0 mmol (Yields approx. 1.40 g of product)

Table 1: Reagent Quantities

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Dimethyl 1H-pyrrole-3,4-dicarboxylate | 183.16 | 1.0 eq | 1.83 g | Starting Material |

| Sodium Hydroxide (1.0 M aq) | 40.00 | 4.0 eq | 40.0 mL | Nucleophile / Base |

| Tetrahydrofuran (THF) | 72.11 | - | 20.0 mL | Co-solvent |

| Methanol (MeOH) | 32.04 | - | 10.0 mL | Co-solvent |

| Hydrochloric Acid (Conc. 12 M) | 36.46 | ~4.5 eq | ~3.5 mL | Acidifying Agent |

Procedure

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10.0 mmol) of dimethyl 1H-pyrrole-3,4-dicarboxylate in 20 mL of THF and 10 mL of MeOH. Stir until the solution is completely homogeneous.

-

Base Addition: Slowly add 40.0 mL of 1.0 M aqueous NaOH (40.0 mmol) to the stirring solution. The mixture may briefly become cloudy before clarifying.

-

Reflux (Hydrolysis): Attach a reflux condenser. Heat the reaction mixture to 65°C using an oil bath or heating mantle. Maintain reflux for 3 hours[6].

-

Self-Validation Check: Monitor by TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.6) should completely disappear, replaced by a baseline spot (Rf = 0.0) representing the dicarboxylate salt.

-

-

Solvent Evaporation: Remove the flask from the heat and cool to room temperature. Transfer the mixture to a rotary evaporator and carefully remove the THF and MeOH under reduced pressure (bath temp 40°C). Do not evaporate to total dryness; leave the aqueous phase intact.

-

Acidification & Precipitation: Transfer the remaining aqueous solution to an ice bath and cool to 0°C. Vigorously stir the solution while adding concentrated HCl dropwise. Monitor the pH continuously using pH indicator strips. Stop addition when the pH reaches 1–2. A thick, white-to-off-white precipitate will form immediately.

-

Isolation: Allow the suspension to stir at 0°C for an additional 30 minutes to maximize crystal formation. Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 5 mL) to remove residual NaCl.

-

Drying: Dry the solid under high vacuum for 12 hours. To remove tightly bound hydration water, suspend the solid in 15 mL of toluene and evaporate to dryness on a rotary evaporator (azeotropic drying)[6]. Repeat this twice.

Caption: Step-by-step workflow for the hydrolysis and isolation of 1H-pyrrole-3,4-dicarboxylic acid.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized 1H-pyrrole-3,4-dicarboxylic acid, validate the product against the expected analytical parameters.

Table 2: Expected Analytical Data

| Technique | Expected Observation / Signal | Indication |

| ¹H NMR (DMSO-d₆) | Disappearance of singlet at ~3.75 ppm (6H, -OCH₃). | Confirms complete ester cleavage. |

| ¹H NMR (DMSO-d₆) | Broad singlet at ~12.5 ppm (2H, -COOH). | Confirms presence of free carboxylic acids. |

| ¹H NMR (DMSO-d₆) | Doublet/Multiplet at ~7.3 ppm (2H, pyrrole C2-H, C5-H). | Confirms intact pyrrole core. |

| Mass Spectrometry | [M-H]⁻ m/z = 154.0 | Confirms molecular weight of the di-acid (MW 155.11). |

Table 3: Troubleshooting Guide

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Hydrolysis (Starting material remains on TLC) | Insufficient base or inadequate heating. Pyrrole esters are electronically deactivated. | Add an additional 1.0 eq of NaOH and continue refluxing for 2 hours. Ensure internal temp reaches 65°C. |

| No Precipitation upon Acidification | High volume of water or residual THF/MeOH solubilizing the acid. | Ensure all THF/MeOH was removed. If pure aqueous, concentrate the solution on a rotovap by 50% and re-cool to 0°C. |

| Product "Oils Out" instead of crystallizing | Rapid pH change causing amorphous aggregation, or presence of organic impurities. | Heat the acidic suspension gently until the oil dissolves, then allow it to cool very slowly to room temperature, then to 0°C. |

References

- European Patent Office. "EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.

- United States Patent and Trademark Office. "US9724668B2 - Iron metal organic framework materials.

-

Newcastle University. "Design, Synthesis and Biological Evaluation of Small-Molecules." URL:[Link]

- World Intellectual Property Organization. "WO2013175417A1 - Pyrrolopyrrolidinone compounds.

Sources

- 1. US9724668B2 - Iron metal organic framework materials - Google Patents [patents.google.com]

- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. WO2013175417A1 - Pyrrolopyrrolidinone compounds - Google Patents [patents.google.com]

- 5. Diethyl 2,3-diacetylsuccinate | 2049-86-7 | Benchchem [benchchem.com]

- 6. EP0300688A1 - Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Synthesis and Application of Dimethyl 1H-pyrrole-3,4-dicarboxylate via Paal-Knorr Reaction: A Guide for Researchers

Introduction: The Versatility of the Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a privileged scaffold in drug discovery and materials science.[2] Among the multitude of substituted pyrroles, dimethyl 1H-pyrrole-3,4-dicarboxylate stands out as a highly versatile building block. The two symmetrically placed ester functionalities offer reactive handles for further chemical elaboration, making it an ideal starting point for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis of dimethyl 1H-pyrrole-3,4-dicarboxylate using the venerable Paal-Knorr pyrrole synthesis and explores its applications, particularly in the realm of drug development.

The Paal-Knorr synthesis, first reported in the 1880s, remains one of the most straightforward and reliable methods for constructing the pyrrole ring.[1][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield the corresponding pyrrole.[3] This application note will detail a robust two-step process for the preparation of dimethyl 1H-pyrrole-3,4-dicarboxylate, beginning with the synthesis of the key 1,4-dicarbonyl precursor.

Strategic Synthesis: A Two-Step Approach to Dimethyl 1H-pyrrole-3,4-dicarboxylate

The successful synthesis of the target pyrrole hinges on the availability of a suitable 1,4-dicarbonyl precursor. In this case, a dialkyl 2,3-diacetylsuccinate is the ideal starting material. The overall synthetic strategy is depicted below.

Caption: Overall synthetic pathway for Dimethyl 1H-pyrrole-3,4-dicarboxylate.

Part 1: Synthesis of the 1,4-Dicarbonyl Precursor: Diethyl 2,3-diacetylsuccinate

The synthesis of the 1,4-dicarbonyl precursor is achieved through the self-condensation of ethyl acetoacetate. This reaction, a variation of the acetoacetic ester condensation, provides the necessary carbon framework for the subsequent cyclization.

Protocol 1: Synthesis of Diethyl 2,3-diacetylsuccinate

Materials:

-

Ethyl acetoacetate (reagent grade)

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Aqueous hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 equivalent) to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution at room temperature, add ethyl acetoacetate (2.0 equivalents) dropwise with stirring. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice and water. Acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude diethyl 2,3-diacetylsuccinate.

-

Purification: Purify the crude product by vacuum distillation to obtain the pure 1,4-dicarbonyl precursor.

Part 2: Paal-Knorr Pyrrole Synthesis of Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

With the 1,4-dicarbonyl precursor in hand, the final step is the Paal-Knorr cyclization to form the pyrrole ring. This reaction is typically carried out using an ammonia source in an acidic medium.

Protocol 2: Paal-Knorr Synthesis

Materials:

-

Diethyl 2,3-diacetylsuccinate (from Protocol 1)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve diethyl 2,3-diacetylsuccinate (1.0 equivalent) in a minimal amount of ethanol. Add ammonium acetate (2-3 equivalents) and a catalytic amount of glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the pyrrole product by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate.

Note on Ester Exchange: To obtain the target dimethyl 1H-pyrrole-3,4-dicarboxylate, one could either start with methyl acetoacetate in Protocol 1 or perform a transesterification of the diethyl ester product from Protocol 2. For simplicity, starting with methyl acetoacetate is the more direct route.

Reaction Mechanism: A Stepwise Look at Pyrrole Formation

The Paal-Knorr pyrrole synthesis proceeds through a well-established mechanism.[3] The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.

Sources

Van Leusen reaction conditions for Dimethyl 1H-pyrrole-3,4-dicarboxylate preparation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol and Mechanistic Guide

Introduction and Scientific Rationale

Pyrrole and its polysubstituted derivatives are privileged scaffolds in medicinal chemistry and materials science. Specifically, dimethyl 1H-pyrrole-3,4-dicarboxylate is a highly valued building block used in the synthesis of porphyrins, calix[4]pyrroles, and novel therapeutics such as Kv1 potassium channel inhibitors for neurological diseases [1].

The most robust and operationally simple method to construct this 3,4-disubstituted pyrrole is the Van Leusen Pyrrole Synthesis [2]. This transformation utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C–N–C synthon. When reacted with an electron-deficient alkene (Michael acceptor) such as dimethyl fumarate or dimethyl maleate under basic conditions, a formal [3+2] cycloaddition occurs, directly yielding the aromatic pyrrole core [3].

Mechanistic Causality: Why These Conditions?

The success of this protocol relies on a precise sequence of elementary steps, driven by the unique properties of TosMIC:

-

Deprotonation: The sulfonyl and isocyanide groups of TosMIC highly acidify its α-protons. A base (e.g., NaH or DBU) easily deprotonates TosMIC to form a nucleophilic carbanion [2].

-

Michael Addition: The carbanion attacks the electrophilic β-carbon of dimethyl fumarate. The choice of a polar aprotic solvent (like DMF or THF) stabilizes the resulting anionic intermediate.

-

Cyclization: The intermediate enolate/carbanion attacks the electrophilic isocyanide carbon, forming a 5-membered pyrroline ring (5-endo-trig cyclization).

-

Aromatization: The tosyl group acts as an excellent leaving group. Elimination of p-toluenesulfinate drives the irreversible aromatization to the thermodynamically stable 1H-pyrrole [3].

Temperature control (0 °C during addition) is critical. TosMIC is sensitive to strong bases at elevated temperatures, and the initial Michael addition is exothermic. Maintaining 0 °C prevents the polymerization of dimethyl fumarate and suppresses the decomposition of the TosMIC carbanion[1].

Reaction Pathway Visualization

Caption: Mechanistic pathway of the Van Leusen pyrrole synthesis from TosMIC and dimethyl fumarate.

Quantitative Data: Optimization of Reaction Conditions

The choice of base and solvent dictates the reaction kinetics and yield. Below is a comparative summary of established conditions for the synthesis of dimethyl 1H-pyrrole-3,4-dicarboxylate.

| Base (Equivalents) | Solvent | Temperature Profile | Time | Yield (%) | Notes & Causality |

| NaH (60% disp., 1.5 eq) | DMF | 0 °C → RT | 1 - 2 h | 55 - 65% | Classic Woo et al. conditions. Rapid reaction; requires careful quenching due to H₂ evolution [1]. |

| NaH (60% disp., 1.2 eq) | Et₂O / DMSO (3:1) | RT | 3 - 4 h | ~70% | DMSO acts as a co-solvent to solubilize the base and stabilize the transition state [3]. |

| DBU (1.5 - 2.0 eq) | THF or MeCN | 0 °C → RT | 4 - 8 h | 75 - 85% | Milder, homogeneous organic base. Minimizes ester hydrolysis side-reactions; excellent for scale-up. |

| t-BuOK (1.2 eq) | THF | -10 °C → RT | 2 - 3 h | ~60% | Strong, bulky base. Good alternative to NaH, but requires strictly anhydrous conditions. |

Recommendation: For standard laboratory preparation, the NaH/DMF method offers rapid conversion. For base-sensitive substrates or to avoid mineral oil from NaH, the DBU/THF method is highly recommended.

Experimental Protocol (NaH / DMF Method)

This protocol is adapted from the modified Woo et al. procedure for the preparation of 3,4-dimethyl carboxylate pyrroles[1].

Reagents and Materials

-

Dimethyl fumarate: 1.0 equivalent (e.g., 1.44 g, 10.0 mmol)

-

TosMIC (p-Toluenesulfonylmethyl isocyanide): 1.1 equivalents (2.15 g, 11.0 mmol)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 equivalents (0.60 g, 15.0 mmol)

-

N,N-Dimethylformamide (DMF): Anhydrous, 25 mL

-

Equipment: 100 mL two-neck round-bottom flask, magnetic stirrer, argon/nitrogen line, dropping funnel, ice bath.

Step-by-Step Methodology

-

System Preparation: Flame-dry the two-neck flask and equip it with a magnetic stir bar and an argon/nitrogen inlet. Maintaining an inert atmosphere is crucial to prevent the quenching of the NaH and the TosMIC carbanion by atmospheric moisture.

-

Substrate Dissolution: Add dimethyl fumarate (1.44 g, 10.0 mmol) and anhydrous DMF (15 mL) to the flask. Stir until completely dissolved.

-

Cooling and Base Addition: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Carefully add the 60% NaH dispersion (0.60 g, 15.0 mmol) in small portions. Caution: Hydrogen gas will evolve. Stir the suspension for 10 minutes at 0 °C.

-

TosMIC Addition: Dissolve TosMIC (2.15 g, 11.0 mmol) in anhydrous DMF (10 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 15–20 minutes.

-

Scientific Insight: Dropwise addition controls the local concentration of the highly reactive TosMIC carbanion, preventing dimerization and controlling the exothermic Michael addition.

-

-

Reaction Maturation: After the addition is complete, allow the reaction mixture to stir for an additional 15–30 minutes at 0 °C. (Optional: Allow to warm to room temperature for 1 hour to ensure complete aromatization).

-

Quenching: Slowly pour the dark reaction mixture onto 100 mL of crushed ice/water while stirring vigorously. The sudden change in polarity crashes out the organic product, while the DMF and sodium p-toluenesulfinate byproduct remain in the aqueous phase.

-

Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (2 × 20 mL) and a small amount of cold hexanes (to remove mineral oil from the NaH).

-

Purification: Dry the crude yellow solid under high vacuum. If further purification is required, recrystallize from ethyl acetate/hexanes or perform silica gel column chromatography (Eluent: EtOAc/Hexane 1:4 to 1:2) to afford pure dimethyl 1H-pyrrole-3,4-dicarboxylate.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and isolation of the pyrrole product.

References

-

Dublin City University (DCU) DORAS Archive. "The rational design and synthesis of novel Kv1 inhibitors and their application to neurological diseases." (Mentions the modified Woo et al. procedure for 3,4-dimethyl carboxylate pyrrole synthesis via TosMIC). Available at:[Link]

-

Organic Chemistry Portal. "Van Leusen Reaction." (Detailed mechanistic breakdown of TosMIC applications in heterocycle synthesis). Available at:[Link]

-

National Institutes of Health (PMC). "Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds." (Comprehensive review of Van Leusen pyrrole synthesis conditions and substrate scopes). Available at:[Link]

Application Notes & Protocols for the Reduction of Ester Groups in Dimethyl 1H-pyrrole-3,4-dicarboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Value of Pyrrole-3,4-dimethanol

Dimethyl 1H-pyrrole-3,4-dicarboxylate is a key heterocyclic building block. The reduction of its ester functionalities to the corresponding diol, 3,4-bis(hydroxymethyl)-1H-pyrrole, unlocks a versatile intermediate for a multitude of applications. This diol serves as a crucial precursor for the synthesis of complex macrocycles, novel ligands for catalysis, and pharmacologically active molecules, including analogues of the cytotoxic marine alkaloid halitulin.[1] The pyrrole core itself is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2][3]

The transformation from a diester to a diol, while conceptually straightforward, requires careful selection of reagents and reaction conditions to navigate the inherent reactivity of the pyrrole ring. Pyrroles are electron-rich aromatic systems susceptible to polymerization under acidic conditions and oxidation in the presence of air, complicating both the reduction and the subsequent purification steps.[4][5] This guide provides a comprehensive analysis of methodologies for the reduction of Dimethyl 1H-pyrrole-3,4-dicarboxylate, with a focus on field-proven protocols, mechanistic rationale, and safety considerations.

Comparative Analysis of Reduction Strategies

The choice of reducing agent is paramount and is dictated by the desired outcome (partial or complete reduction), functional group tolerance, and scalability.

| Reagent | Stoichiometry (per ester) | Typical Solvent | Temperature | Typical Yield | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 eq. | Anhydrous THF, Diethyl Ether | 0 °C to reflux | >90% | Highly reactive, non-selective, pyrophoric.[6] Requires stringent anhydrous conditions and a careful workup procedure.[7] |

| Diisobutylaluminium Hydride (DIBAL-H) | 2.0 - 3.0 eq. | Toluene, Hexane, DCM | -78 °C to RT | Variable | Bulky, electrophilic reagent.[8] Can allow for partial reduction to aldehydes at low temperatures.[9] Selectivity for mono-reduction is poor for 3,4-dicarboxylates.[10] |

| Sodium Borohydride (NaBH₄) | Excess | THF/Methanol | Reflux | Moderate | Generally unreactive towards esters.[11] Reactivity can be enhanced with additives (e.g., LiCl, CaCl₂) or at high temperatures.[12][13] Offers a milder, safer alternative but often with lower efficacy. |

Expert Commentary:

-

Lithium Aluminum Hydride (LiAlH₄): For the exhaustive reduction to 3,4-bis(hydroxymethyl)-1H-pyrrole, LiAlH₄ is the reagent of choice due to its high reactivity and reliability.[14] Its power ensures complete conversion where milder reagents may fail. However, its lack of chemoselectivity means other reducible functional groups in the molecule will also react.[15] The primary challenge with LiAlH₄ lies in its handling and workup. It reacts violently with protic solvents, including water and alcohols, and can ignite spontaneously in moist air.[6] A well-defined quenching procedure is not just recommended, but essential for safety and for obtaining a filterable aluminum salt byproduct.[16][17]

-

Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a valuable tool when partial reduction to an aldehyde is desired.[9][18] For pyrrole dicarboxylates, studies have shown that selective mono-reduction can be achieved with pyrrole-2,5- and 2,4-dicarboxylates, but this selectivity diminishes significantly with the 3,4-isomer.[10] This is attributed to the electronic and steric environment of the ester groups. Complete reduction to the diol typically requires multiple equivalents and elevated temperatures.[19]

-